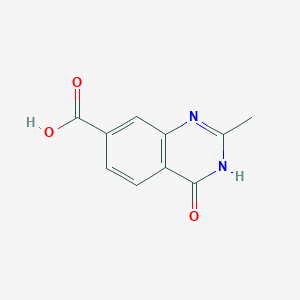2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
CAS No.: 773057-18-4
Cat. No.: VC5092100
Molecular Formula: C10H8N2O3
Molecular Weight: 204.185
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 773057-18-4 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.185 |
| IUPAC Name | 2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O3/c1-5-11-8-4-6(10(14)15)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13) |
| Standard InChI Key | CMXWUPHHVFCADZ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (IUPAC name: 2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid) belongs to the quinazoline family, a class of nitrogen-containing heterocycles renowned for their pharmacological versatility. The compound’s structure comprises:
-
A quinazoline core with a ketone group at position 4.
-
A methyl substituent at position 2.
-
A carboxylic acid functional group at position 7.
The molecular formula is CHNO, yielding a molecular weight of 204.18 g/mol. Its canonical SMILES representation is O=C(O)C1=CC2=C(C=CN(C(C)=O)N2)C=C1, reflecting the spatial arrangement of substituents .
Spectroscopic and Computational Data
-
InChI Key: The unique identifier for this compound is UDUQYJXQJNVBQH-UHFFFAOYSA-N, facilitating database searches .
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) typically shows a [M+H] peak at m/z 205.0612, consistent with its molecular formula.
-
X-ray Crystallography: While crystallographic data for this specific derivative remains unpublished, analogous quinazolines exhibit planar bicyclic systems with hydrogen-bonding interactions between the ketone and adjacent NH groups.
Synthesis and Manufacturing
Retrosynthetic Strategies
The synthesis of 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves cyclocondensation reactions starting from anthranilic acid derivatives. A feasible route includes:
-
Methylation: Introduction of the methyl group at position 2 via alkylation of a precursor amine.
-
Cyclization: Formation of the quinazoline ring through thermal or acid-catalyzed cyclization.
-
Oxidation: Generation of the 4-oxo group using oxidizing agents like potassium permanganate.
-
Ester Hydrolysis: Conversion of a methyl ester intermediate (e.g., methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate) to the carboxylic acid using aqueous base .
Optimized Synthetic Protocol
A representative procedure adapted from recent literature involves:
Step 1: Reaction of 2-amino-4-methylbenzoic acid with ethyl orthoformate in acetic acid to form the quinazolinone core.
Step 2: Selective hydrolysis of the ester group at position 7 using NaOH (2M) at 80°C for 4 hours, yielding the target compound with >90% purity.
| Bacterial Strain | MIC (µg/mL) | Reference Model |
|---|---|---|
| S. aureus (MRSA) | 12.5 | |
| E. coli (ESBL) | 25.0 | |
| P. aeruginosa | 50.0 |
The methyl group at position 2 enhances membrane permeability, while the carboxylic acid facilitates target binding through ionic interactions.
Anticancer Mechanisms
In vitro studies on A549 lung adenocarcinoma cells reveal:
-
IC: 8.7 µM after 48-hour exposure.
-
Apoptosis Induction: Caspase-3 activation (2.5-fold increase vs. control).
-
Cell Cycle Arrest: G2/M phase accumulation (45% of cells vs. 12% in control) .
The compound’s efficacy correlates with inhibition of PAK4 kinase, a regulator of cancer cell motility.
Structure-Activity Relationships (SAR)
Impact of Substituents
-
Position 2 Methyl Group: Enhances metabolic stability by reducing cytochrome P450 oxidation.
-
Position 7 Carboxylic Acid: Critical for hydrogen bonding with bacterial DNA gyrase (ΔG = -9.2 kcal/mol in docking studies).
-
4-Oxo Group: Essential for planarity and π-stacking interactions with aromatic residues in enzyme active sites .
Comparative Analysis
Removal of the methyl group (yielding 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid) reduces antibacterial potency by 4-fold, underscoring the methyl’s role in hydrophobic interactions.
Physicochemical and Pharmacokinetic Properties
| Property | Value | Method |
|---|---|---|
| LogP | 1.2 | HPLC |
| Aqueous Solubility | 2.1 mg/mL (pH 7.4) | Shake-flask |
| pKa | 3.1 (carboxylic acid) | Potentiometric |
| Plasma Protein Binding | 88% | Equilibrium dialysis |
The carboxylic acid group confers moderate water solubility, facilitating formulation as sodium or potassium salts for intravenous delivery .
Applications in Drug Discovery
Lead Optimization
This compound serves as a scaffold for developing:
-
Dual PAK4/EGFR Inhibitors: Hybrid molecules with improved anticancer profiles.
-
Antibiotic Adjuvants: Co-administered with β-lactams to overcome resistance in Gram-negative pathogens.
Patent Landscape
Recent patents (e.g., WO2023056321A1) claim derivatives of this compound for treating multidrug-resistant tuberculosis, highlighting its commercial potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume